![molecular formula C18H20N2O5S B5185501 methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)

methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

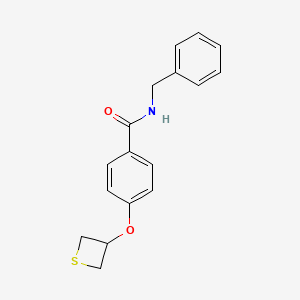

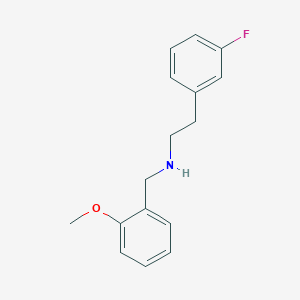

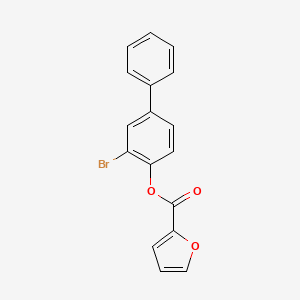

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as EGM-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EGM-10 is a glycine derivative that belongs to the class of non-peptide glycine site N-methyl-D-aspartate (NMDA) receptor antagonists.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that contributes to various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. In pharmacology, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been investigated as a potential drug candidate for the treatment of neuropathic pain, depression, and anxiety. In medicinal chemistry, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been used as a lead compound for the development of novel NMDA receptor antagonists with improved pharmacological properties.

Wirkmechanismus

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate acts as a non-competitive antagonist of the glycine site of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the glycine site, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and neuronal damage.

Biochemical and Physiological Effects

methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can reduce the release of glutamate and inflammatory cytokines from activated microglia, which are immune cells in the brain that play a key role in neuroinflammation. In vivo studies have shown that methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can attenuate the behavioral and histopathological changes induced by excitotoxicity, ischemia, and traumatic brain injury. methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages as a research tool, such as its high potency and selectivity for the glycine site of the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate also has some limitations, such as its poor solubility in water and its instability under acidic conditions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

Methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has significant potential for future research and development in various fields. Some possible future directions include:

1. Optimization of the synthesis method to improve the yield, purity, and scalability of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate production.

2. Evaluation of the pharmacokinetics and pharmacodynamics of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent.

3. Development of novel NMDA receptor antagonists based on the structure of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate with improved pharmacological properties, such as better solubility and selectivity.

4. Investigation of the role of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in other neurological disorders, such as epilepsy, Parkinson's disease, and multiple sclerosis.

5. Exploration of the potential synergistic effects of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate with other pharmacological agents, such as opioids, cannabinoids, and antidepressants.

Conclusion

In conclusion, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has shown significant potential for various scientific research applications, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry. methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate acts as a non-competitive antagonist of the glycine site of the NMDA receptor and has been shown to have neuroprotective, anxiolytic, and antidepressant-like effects in different experimental models. Despite some limitations, methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate remains a valuable research tool and a promising lead compound for the development of novel NMDA receptor antagonists with therapeutic potential.

Synthesemethoden

The synthesis of methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with N-ethyl-N-(phenylsulfonyl) glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in high yield and purity.

Eigenschaften

IUPAC Name |

methyl 4-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-3-20(26(23,24)16-7-5-4-6-8-16)13-17(21)19-15-11-9-14(10-12-15)18(22)25-2/h4-12H,3,13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBVVTWRKCIEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)

![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)

![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)

![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)